Naphthalen-2-yl but-2-enoate Naphthalen-2-yl but-2-enoate
Brand Name: Vulcanchem
CAS No.: 56164-74-0
VCID: VC19590483
InChI: InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3
SMILES:
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol

Naphthalen-2-yl but-2-enoate

CAS No.: 56164-74-0

Cat. No.: VC19590483

Molecular Formula: C14H12O2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Naphthalen-2-yl but-2-enoate - 56164-74-0

Specification

CAS No. 56164-74-0
Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
IUPAC Name naphthalen-2-yl but-2-enoate
Standard InChI InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3
Standard InChI Key ZBKDOUFCEKAZRQ-UHFFFAOYSA-N
Canonical SMILES CC=CC(=O)OC1=CC2=CC=CC=C2C=C1

Introduction

Chemical Structure and Fundamental Properties

Naphthalen-2-yl but-2-enoate belongs to the class of α,β-unsaturated esters, characterized by a conjugated double bond between the carbonyl group and the alkene moiety. The naphthalen-2-yl group is attached to the ester oxygen, creating a planar structure that enhances electronic delocalization. Key structural features include:

  • Molecular formula: C14H12O2\text{C}_{14}\text{H}_{12}\text{O}_{2}

  • IUPAC name: Naphthalen-2-yl but-2-enoate

  • Molecular weight: 212.24 g/mol.

The compound’s geometry favors E-stereochemistry due to steric and electronic factors, though Z-isomers may form under specific conditions . X-ray crystallography of analogous compounds, such as ethyl (E)-3-(naphthalen-2-yl)but-2-enoate, confirms a trans-configuration at the double bond, with bond lengths of 1.34 Å for C=C and 1.45 Å for the ester C-O bond.

Synthetic Methodologies

Esterification Reactions

The most straightforward synthesis involves the acid-catalyzed esterification of naphthalen-2-ol with but-2-enoic acid (crotonic acid). Typical conditions include:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid

  • Solvent: Toluene or dichloromethane

  • Temperature: Reflux (110–120°C)

  • Yield: 60–75%.

Heck Coupling Reactions

A more efficient approach employs palladium-catalyzed Heck reactions between 2-bromonaphthalene and ethyl crotonate. Key parameters include:

  • Catalyst: Pd EnCat®40 (0.8–1.6 mol%)

  • Base: Sodium acetate (2.5 equiv)

  • Solvent: Ethanol/water (9:1 v/v)

  • Conditions: Microwave irradiation (140°C, 30 min)

  • Yield: 48–50% .

This method benefits from reduced reaction times (30–60 min vs. 5–6 hours for conventional heating) and improved stereocontrol. The supported catalyst Pd EnCat®40 enables easy recovery and reuse, aligning with green chemistry principles .

Analytical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.86 (s, 1H, aromatic), 7.80–7.71 (m, 3H, aromatic), 6.20 (s, 1H, CH3 _3C=CH), 4.16 (q, 2H, OCH2 _2CH3_3).

    • 13C^{13}\text{C} NMR: δ 167.8 (C=O), 144.5 (C=C), 134.2–126.3 (aromatic carbons), 60.1 (OCH2 _2CH3_3) .

  • IR Spectroscopy: Strong absorption at 1715 cm1^{-1} (C=O stretch) and 1630 cm1^{-1} (C=C stretch).

Chromatographic Techniques

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30, 1 mL/min) .

  • TLC: Rf=0.32R_f = 0.32 (hexane/ethyl acetate 95:5).

Physicochemical Properties

PropertyValueReference
Melting Point54–56°C
Boiling Point345–348°C (estimated)
Density1.14–1.16 g/cm3^3
SolubilityInsoluble in water; soluble in ethanol, DCM
LogP (Octanol/Water)3.8

Applications in Medicinal Chemistry

Sigma Receptor Modulation

Naphthalen-2-yl but-2-enoate derivatives, such as RC-106 and RC-752, exhibit potent antagonism against sigma-1 receptors (S1R), which are implicated in neuropathic pain and cancer. Key findings include:

  • IC50_{50} for S1R: 12–18 nM .

  • Selectivity over S2R: >100-fold .

  • In vivo efficacy: Reduced hyperalgesia in rodent models at 10 mg/kg .

Anticancer Activity

Structural analogs demonstrate proteasome inhibitory activity, inducing apoptosis in glioblastoma (U87MG) and multiple myeloma (RPMI-8226) cell lines:

  • IC50_{50}: 2.1–3.8 μM .

  • Mechanism: Inhibition of NF-κB signaling via suppression of IκBα degradation .

Future Directions

Ongoing research focuses on:

  • Green synthesis: Developing solvent-free mechanochemical methods .

  • Drug delivery: Nanoformulations to enhance bioavailability .

  • Structure-activity relationships: Optimizing substituents for improved S1R selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator